molecular formula C7H11NO2S B13523516 5-Isothiocyanato-pentanoic acid methyl ester

5-Isothiocyanato-pentanoic acid methyl ester

Cat. No.: B13523516
M. Wt: 173.24 g/mol
InChI Key: BGBDXFHLZAKXJV-UHFFFAOYSA-N
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Description

Methyl 5-isothiocyanatopentanoate is an organic compound with the molecular formula C7H11NO2S. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a pentanoate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-isothiocyanatopentanoate can be synthesized through a one-pot process involving the reaction of primary amines with carbon disulfide (CS2) under aqueous conditions. The process involves the in situ generation of a dithiocarbamate salt from the amine substrate, followed by elimination to form the isothiocyanate product. Cyanuric acid is used as the desulfurylation reagent in this method .

Industrial Production Methods

Industrial production of methyl 5-isothiocyanatopentanoate typically involves large-scale synthesis using the aforementioned one-pot process. The choice of solvent and reaction conditions is crucial for the successful formation of the desired product, especially for substrates that are highly electron-deficient .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-isothiocyanatopentanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, amines, and thioureas. These products have diverse applications in organic synthesis and medicinal chemistry .

Mechanism of Action

The mechanism of action of methyl 5-isothiocyanatopentanoate involves its interaction with various molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This can result in the activation or inhibition of specific biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 5-isothiocyanatopentanoate include other isothiocyanates such as:

  • Phenyl isothiocyanate
  • Allyl isothiocyanate
  • Benzyl isothiocyanate

Uniqueness

Methyl 5-isothiocyanatopentanoate is unique due to its specific structure, which combines the isothiocyanate group with a pentanoate chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H11NO2S

Molecular Weight

173.24 g/mol

IUPAC Name

methyl 5-isothiocyanatopentanoate

InChI

InChI=1S/C7H11NO2S/c1-10-7(9)4-2-3-5-8-6-11/h2-5H2,1H3

InChI Key

BGBDXFHLZAKXJV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCN=C=S

Origin of Product

United States

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